Product packaging for 4-(Trifluoromethylphenyl)-piperidin-4-ol(Cat. No.:CAS No. 69908-12-9)

4-(Trifluoromethylphenyl)-piperidin-4-ol

Cat. No.: B1629288
CAS No.: 69908-12-9
M. Wt: 245.24 g/mol
InChI Key: RFJBFMQLLHGBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Trifluoromethylphenyl)-piperidin-4-ol is a piperidinol-based chemical scaffold of significant interest in medicinal chemistry and antibacterial research. This compound serves as a key synthetic intermediate and privileged structure for the development of new chemical entities. It has been identified through anti-tuberculosis screening as a hit compound with good activity (MIC 1.5 μg/mL) and drug-like properties, serving as a novel core structure for anti-tuberculosis agents . The aryl piperidinol core is a biologically useful scaffold, with reported bioactivity in compounds targeting a variety of pathways, including as antibacterials, antivirals, mu receptor agonists, and nociceptin receptor ligands . Its structure is similar to existing, orally bioavailable drugs, underscoring its value in early-stage drug discovery . Researchers utilize this compound to explore structure-activity relationships (SAR), with studies showing that modifications to the piperidinol core and its substituents significantly impact biological activity . This product is intended for research applications such as hit-to-lead optimization, library synthesis, and pharmacological profiling in laboratory settings. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F3NO B1629288 4-(Trifluoromethylphenyl)-piperidin-4-ol CAS No. 69908-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJBFMQLLHGBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627192
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69908-12-9
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Trifluoromethylphenyl Piperidin 4 Ol and Analogues

Established Synthetic Routes and Strategies

The creation of the piperidine (B6355638) ring and its functionalization at the 4-position relies on several fundamental organic reactions. These methods provide the foundation for accessing a wide array of piperidin-4-ol derivatives.

Reductive Amination Approaches for Piperidin-4-ol Derivatives

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is a key strategy for synthesizing piperidine derivatives. harvard.eduuni-bayreuth.de The process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of piperidin-4-ol analogues, this often involves the cyclization of a dicarbonyl compound. chim.it

A common approach starts with a precursor containing a ketone and an amine or a group that can be converted to an amine. The intramolecular reaction forms a cyclic iminium ion, which is then reduced. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being frequently used. harvard.eduorganic-chemistry.org For instance, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are highly selective for reducing the iminium ion in the presence of the original carbonyl group. harvard.edu The choice of reducing agent and reaction conditions, such as pH, is crucial for maximizing yield and selectivity. harvard.edu

A typical reductive amination pathway for a substituted piperidine might involve the reaction of a diketone with an amine source, such as ammonium (B1175870) formate, followed by reduction with NaBH₃CN to yield the piperidine derivative. chim.it This "double reductive amination" (DRA) on dicarbonyl compounds is a direct and efficient route to the piperidine skeleton. chim.it

Reaction Type Key Reagents Mechanism Common Reducing Agents
Reductive AminationKetone/Aldehyde, AmineFormation of imine/iminium ion, followed by in situ reduction. harvard.eduNaBH₄, NaBH₃CN, Na(OAc)₃BH, H₂/Catalyst. harvard.educhim.it

Nucleophilic Substitution Reactions in Compound Synthesis

Nucleophilic substitution is a fundamental reaction in organic chemistry that plays a role in the synthesis and functionalization of piperidine rings. researchgate.net In the context of synthesizing 4-aryl-piperidin-4-ol, a key step often involves the nucleophilic attack of an organometallic reagent on a piperidin-4-one precursor.

A classic example is the Grignard reaction, where an organomagnesium halide (e.g., 4-(trifluoromethyl)phenylmagnesium bromide) attacks the electrophilic carbonyl carbon of a protected piperidin-4-one, such as N-benzyl-4-piperidone. This reaction forms the C-C bond between the phenyl ring and the piperidine ring and, after an aqueous workup, generates the tertiary alcohol (the 4-ol). A series of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidines has been synthesized by the reduction of the corresponding piperidin-4-one using a Grignard reagent. researchgate.net

Nucleophilic aromatic substitution (SNAr) can also be employed, particularly for attaching substituents to an aromatic ring already part of the piperidine structure, or for attaching the piperidine moiety to an activated aryl system. nih.gov The reactivity in SNAr reactions is influenced by the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. nih.gov

Reaction Nucleophile Electrophile Description
Grignard ReactionArylmagnesium Halide (e.g., (CF₃)C₆H₄MgBr)N-protected Piperidin-4-oneForms the C(aryl)-C(4) bond and the tertiary alcohol. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Piperidine NitrogenActivated Aryl HalideAttaches the piperidine ring to an aromatic system. nih.govresearchgate.net

Multistep Synthetic Pathways for Piperidine Derivatives

The synthesis of complex piperidine derivatives like 4-(Trifluoromethylphenyl)-piperidin-4-ol often requires a multistep approach, combining several of the aforementioned reactions. nih.govgoogle.com A common strategy begins with a commercially available or easily prepared piperidine precursor, such as 1-benzyl-4-piperidone. nih.gov

A representative synthetic sequence could be:

Protection: The piperidine nitrogen is often protected, for example, as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps. researchgate.net

Aryl Addition: A Grignard reaction between an N-protected 4-piperidone (B1582916) and 4-(trifluoromethyl)phenylmagnesium bromide introduces the trifluoromethylphenyl group at the C-4 position and creates the hydroxyl group. researchgate.net

Deprotection: The protecting group on the nitrogen is removed. For example, a benzyl group can be removed via hydrogenation using a palladium catalyst. google.com

This modular approach allows for the synthesis of a library of analogues by varying the Grignard reagent in the addition step or by modifying the protecting group strategy. google.comnih.gov Flow chemistry, which involves passing reagents through columns containing immobilized catalysts or scavengers, represents a modern approach to multistep synthesis, enabling the combination of several reaction and purification steps into a single continuous sequence. syrris.jp

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques are increasingly being applied to the synthesis of piperidine derivatives. These methods address challenges such as steric hindrance and scalability.

Microwave-Assisted Synthesis for Sterically Hindered Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity compared to conventional heating methods. mdpi.comrsc.org This technique is particularly beneficial for the synthesis of N-heterocycles. rsc.orgnih.gov

For the synthesis of sterically hindered piperidine analogues, microwave irradiation can overcome the high activation energy barriers that slow down reactions under conventional conditions. nih.gov For example, microwave heating has been successfully used in the synthesis of sterically hindered N-arylpiperazines and other complex piperidines. nih.govnih.gov The ability of microwave energy to rapidly heat the reaction mixture can facilitate challenging nucleophilic substitutions or cyclization reactions that would otherwise require harsh conditions and long reaction times. mdpi.com

Technique Advantages Application Example
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purity. mdpi.comrsc.orgSynthesis of sterically hindered N-arylpiperazines and other N-heterocycles. nih.govnih.gov

Considerations for Industrial-Scale Production Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. google.com For the production of this compound and its analogues, several factors must be considered.

Reagent Selection: Hazardous reagents commonly used in lab-scale synthesis, such as sodium hydride or highly reactive organolithium compounds, are often avoided on an industrial scale due to safety and handling concerns. google.com Alternative, safer reagents and catalysts are preferred. Reaction Conditions: Extreme temperatures, such as very low temperatures (-30°C or below) required for some reactions, are energy-intensive and difficult to maintain in large reactors, making them non-feasible for industrial production. google.comProcess Optimization: The number of synthetic steps should be minimized to reduce waste and cost. One-pot or telescoping synthesis, where intermediates are not isolated, can significantly improve efficiency. syrris.jpbeilstein-journals.orgPurification: Chromatographic purification is often impractical for large quantities. Crystallization, distillation, or extraction are preferred methods for isolating the final product on an industrial scale.

A patent for the synthesis of 4-aryl 4-acyl piperidine derivatives highlights the need for practical, safe, and scalable methods that avoid hazardous chemicals and unfavorable reaction conditions to make industrial applicability feasible. google.com

Characterization of Synthetic Intermediates and Products

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete picture of the compound's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are fundamental techniques for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of nuclear spins in a magnetic field, the chemical environment of each proton and carbon atom in the molecule can be determined.

For a compound like 4-(4-Trifluoromethylphenyl)-piperidin-4-ol, the spectra would exhibit characteristic signals corresponding to the distinct parts of the molecule: the substituted phenyl ring, the piperidine ring, and the hydroxyl group. While exact chemical shifts can vary based on the solvent and the specific isomeric form (ortho, meta, or para-substituted phenyl ring), a representative set of expected data provides a valuable reference.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The aromatic protons on the trifluoromethylphenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the piperidine ring show signals in the aliphatic region (δ 1.5-3.5 ppm), while the hydroxyl (-OH) and amine (-NH) protons are often observed as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the phenyl ring, including the one bearing the trifluoromethyl group, resonate at lower field (δ 120-150 ppm). The trifluoromethyl carbon itself is characterized by a quartet due to coupling with the three fluorine atoms. The carbon atoms of the piperidine ring, including the quaternary carbon at the 4-position, appear at higher field (δ 25-75 ppm).

Interactive Table 1: Representative NMR Data for 4-(4-Trifluoromethylphenyl)-piperidin-4-ol Note: The following data are representative and based on typical chemical shift values for similar structures. Actual experimental values may vary.

Atom Type¹H-NMR (ppm)¹³C-NMR (ppm)
Phenyl H (d)~7.65-
Phenyl H (d)~7.55-
Piperidine H (axial, C2/C6)~2.90-3.10~45-50
Piperidine H (equatorial, C2/C6)~2.70-2.90~45-50
Piperidine H (axial, C3/C5)~1.90-2.10~35-40
Piperidine H (equatorial, C3/C5)~1.60-1.80~35-40
Hydroxyl OHVariable (broad s)-
Amine NHVariable (broad s)-
Phenyl C-CF₃-~145-150 (q)
Phenyl C-H-~125-130
Phenyl C-C(OH)-~126-128
CF₃-~124 (q, J ≈ 272 Hz)
Piperidine C4-OH-~70-75

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. researchgate.net It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass. For this compound, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ of C₁₂H₁₄F₃NO is 246.1100 Da. nih.gov An experimental HRMS result that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Interactive Table 2: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Mass [M+H]⁺ (Da)Observed Mass [M+H]⁺ (Da)
4-(2-Trifluoromethylphenyl)-piperidin-4-olC₁₂H₁₅F₃NO⁺246.1100Typically within ± 0.0005
4-(3-Trifluoromethylphenyl)-piperidin-4-olC₁₂H₁₅F₃NO⁺246.1100Typically within ± 0.0005
4-(4-Trifluoromethylphenyl)-piperidin-4-olC₁₂H₁₅F₃NO⁺246.1100Typically within ± 0.0005

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

While spectroscopy confirms structure, chromatography is essential for assessing the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For the analysis of piperidine derivatives, a reversed-phase HPLC (RP-HPLC) method is commonly employed. nih.govspectrabase.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.govspectrabase.com Additives such as phosphoric acid or trifluoroacetic acid are often included in the mobile phase to improve peak shape and resolution by protonating the basic nitrogen of the piperidine ring. nih.gov

The purity of a sample of this compound is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram. A high percentage area (e.g., >95% or >99%) indicates a high-purity sample. The retention time (RT) is a characteristic parameter for the compound under specific chromatographic conditions but is not a definitive identifier on its own.

Interactive Table 3: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Charged Aerosol Detection (CAD)
Injection Volume 10 µL

This method allows for the sensitive detection and quantification of impurities, ensuring that the final product meets the required quality standards for subsequent use. spectrabase.comchemicalbook.com

Structure Activity Relationship Sar Studies of 4 Trifluoromethylphenyl Piperidin 4 Ol Derivatives

Influence of Molecular Architecture on Biological Activity

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, recognized for its importance in drug design. nih.govresearchgate.net The piperidin-4-ol core, in particular, serves as a versatile intermediate and a key pharmacophore in a variety of biologically active compounds. nih.gov Its structural significance lies in its ability to properly orient attached functional groups for optimal receptor interaction.

A critical feature of the piperidine moiety is its nitrogen atom, which is typically protonated at physiological pH. This positively charged nitrogen can form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartic acid, in a receptor's binding pocket. nih.govacs.org Furthermore, this protonated amine can engage in cation-π interactions with aromatic residues like tyrosine and phenylalanine. nih.gov The piperidine ring itself, being a saturated heterocycle, provides a rigid conformational anchor that limits the flexibility of the molecule, which can be advantageous for binding affinity. researchgate.net Studies on various piperidine derivatives have confirmed that this core structure is often essential for biological activity, and its replacement with other rings, such as a morpholine (B109124) or an acyclic analog, can lead to a significant loss of potency. dndi.org

The introduction of a trifluoromethyl (CF3) group onto the phenyl ring has profound effects on the molecule's physicochemical properties and its interactions with biological targets. bohrium.com The CF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com This increased lipophilicity can also strengthen hydrophobic interactions within the receptor's binding site. mdpi.comnih.gov

From an electronic standpoint, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This significantly alters the electronic properties of the aromatic ring, which can influence ligand-receptor binding. mdpi.com The C-F bond is exceptionally strong, making the CF3 group metabolically stable by resisting enzymatic degradation, which can improve a compound's half-life and bioavailability. mdpi.com For instance, SAR studies have shown that adding a -CF3 group to the para-position of a phenolic ring can increase potency six-fold compared to the non-fluorinated version. mdpi.com The trifluoromethyl group can also act as a bioisostere for other groups, like chlorine, due to steric similarity, and its bulkiness is a key factor in drug design. mdpi.com

The hydroxyl (-OH) group at the 4-position of the piperidine ring is a key functional group for specific receptor interactions. As a hydrogen bond donor and acceptor, it can form critical hydrogen bonds with polar residues in a receptor's active site. nih.govmdpi.com The specific position and stereochemistry of the hydroxyl group are often crucial for activity.

The conformation of the piperidine ring (e.g., chair conformation) places the hydroxyl group in either an axial or equatorial position. This orientation dictates its ability to interact with specific amino acids in the binding pocket. Studies on similar polyhydroxy compounds have demonstrated that even subtle differences in the chemical reactivity and positioning of hydroxyl groups can lead to significant changes in biological outcomes. nih.gov For example, in some flavonoids, the number and location of hydroxyl groups directly correlate with their antioxidant activity and binding affinity to proteins. mdpi.com The presence of a hydroxyl group on a quaternary carbon, as in the parent compound, can also influence the binding mode and functional activity of the ligand. nih.gov

Substituent Effects and Pharmacophore Development

Building upon the core molecular architecture, the specific properties of substituents and their spatial arrangement are fine-tuned to optimize biological activity. This process involves considering steric and electronic effects to develop a pharmacophore model, which is an abstract representation of the essential molecular features required for activity. peerj.comresearchgate.net

Steric effects relate to the size and shape of the molecule and its substituents, which determine how well it fits into a receptor's binding site. The trifluoromethyl group is notably bulkier than a methyl group or a hydrogen atom, and this steric hindrance plays a critical role. mdpi.comnih.gov

The size of the substituent can influence the conformation of the entire molecule, affecting the orientation of other key interacting groups. nih.gov In some cases, replacing a bulky group like CF3 with another large substituent, such as a benzyl (B1604629) group, can maintain binding potency but may alter the functional response from an agonist to an antagonist. nih.gov This is because the larger group may force a conformational change in the receptor, such as displacing a key alpha-helix, which alters the signaling pathway. nih.gov Therefore, the steric bulk of the trifluoromethylphenyl group is a crucial factor for achieving high binding affinity and the desired biological effect.

The electronic properties of substituents govern the distribution of charge in a molecule, which is fundamental to its interactions with the receptor. The trifluoromethyl group is a powerful electron-withdrawing group, which significantly lowers the electron density of the attached phenyl ring. mdpi.comnih.gov

This electronic perturbation can enhance interactions such as halogen bonding and can modulate the pKa of nearby functional groups, thereby influencing their ionization state and interaction potential. mdpi.com The high electronegativity of the CF3 group contributes to its ability to improve potency. mdpi.com For example, in the development of certain inhibitors, the inclusion of a -CF3 group on a phenyl ring was found to be a key determinant of potency, with its electron-withdrawing nature being a critical factor. mdpi.com The interplay between these electronic effects and the steric properties of the substituents is essential in the rational design of potent ligands. nih.gov

Data on Substituent Effects in Piperidine Derivatives

The following table illustrates how modifications to the core structure of piperidine-based compounds can influence their biological activity, using data from related series to exemplify the principles discussed.

Compound IDCore ScaffoldN-Substituent4-Position GroupReceptor Affinity (Ki, nM)Reference
Lead Compound Analog 1 PiperidineBenzyl4-Oxo-naphthalene12.5 (hH3R) nih.gov
Lead Compound Analog 2 PiperidineH4-(4'-chlorophenyl)-4-hydroxyN/A (Analgesic Activity) nih.gov
SAR Analog 1 PiperidineIsopropyl4-Azaindole Amide1030 (T. cruzi IC50) dndi.org
SAR Analog 2 TetrahydropyridineIsopropyl4-Azaindole Amide100 (T. cruzi IC50) dndi.org
Glucocorticoid Ligand 1 ProprietaryProprietary-CF3, -OHHigh Agonist Potency nih.gov
Glucocorticoid Ligand 19 ProprietaryProprietary-Benzyl, -OHMaintained Binding, Antagonist nih.gov

This table is illustrative, drawing from data on related piperidine series to demonstrate the impact of structural changes as detailed in the text. hH3R refers to the human histamine (B1213489) H3 receptor. T. cruzi IC50 indicates the half-maximal inhibitory concentration against the parasite Trypanosoma cruzi.

Hydrogen Bonding Interactions with Biological Macromolecules

The interaction of small molecule ligands with their biological targets is a highly specific process governed by a variety of non-covalent forces, among which hydrogen bonding plays a pivotal role. For derivatives of 4-(Trifluoromethylphenyl)-piperidin-4-ol, the molecular architecture presents several key functional groups that are critical for establishing such interactions, thereby dictating the compound's affinity and activity at a molecular level. The primary sites for hydrogen bonding are the hydroxyl group at the 4-position of the piperidine ring and the ring nitrogen itself.

The tertiary hydroxyl (-OH) group is a crucial functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. nih.govresearchgate.net Its contribution to binding affinity can be substantial, often increasing it by several orders of magnitude. nih.gov However, this potential is only fully realized when the ligand's structure allows for a precise spatial arrangement within the target's binding site, due to the highly directional nature of these bonds. nih.gov The energetic benefit of forming a hydrogen bond with the receptor must also overcome the significant energy penalty required to desolvate the polar hydroxyl group upon entering the binding pocket. nih.govresearchgate.net Studies on structurally related scaffolds, such as 4-hydroxycoumarin (B602359) derivatives, have demonstrated that hydrogen bonding is a major determinant of their binding to enzyme sites. nih.gov Similarly, for other piperidine-containing molecules, the hydroxyl group is often indispensable for maintaining high binding affinity to their respective receptors.

The nitrogen atom within the piperidine ring typically acts as a hydrogen bond acceptor. Its lone pair of electrons can interact with hydrogen bond donors, such as the amide protons of peptide backbones or the hydroxyl or amine groups of amino acid side chains (e.g., Serine, Threonine, Tyrosine, Lysine, Arginine). The protonation state of this nitrogen at physiological pH is a critical factor; in its protonated, cationic form, it can form strong charge-assisted hydrogen bonds. The specific substitution on this nitrogen dictates its basicity and steric availability, thus modulating its hydrogen bonding capability. For instance, in studies of piperidine derivatives targeting the enzyme MenA from Mycobacterium tuberculosis, the presence of a hydrogen bond acceptor at a key position was found to be essential for inhibitory activity. nih.gov

Molecular modeling and docking studies on analogous piperidine structures have provided significant insights into these interactions at an atomic level. These computational methods predict the preferred binding poses of ligands and identify the specific amino acid residues involved in hydrogen bonding. For example, docking studies of various N-substituted piperidine derivatives have shown explicit hydrogen bond formation between the piperidine core or its substituents and key residues in the active sites of target proteins. researchgate.netresearchgate.net

The trifluoromethyl (-CF3) group on the phenyl ring, while not a classical hydrogen bond donor or acceptor, significantly influences the electronic properties of the molecule. As a strong electron-withdrawing group, it can modulate the acidity of nearby protons and the hydrogen bond donating/accepting capacity of other functional groups.

The following interactive table summarizes data from molecular docking studies on various piperidine derivatives, illustrating the specific hydrogen bonds formed with their biological targets. This data, while not from the exact title compound, provides a strong model for the types of interactions that this compound derivatives can be expected to form.

Derivative ClassBiological TargetInteracting Residues via H-BondFunctional Group InvolvedBinding Score (kcal/mol)Reference
Phenyl Hydrazine PiperidoneDihydrofolate Reductase (DHFR)THR56, SER59Hydrazine N-H-7.88 researchgate.net
Phenyl Hydrazine PiperidoneEstrogen ReceptorGLU323, TRP393Hydrazine N-H-5.34 researchgate.net
Piperazine DerivativeParkinson's Disease Target (PDB: 5CGJ)ASP197, GLU202Amide N-H-8.2 researchgate.net
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineSARS-CoV-2 Mpro (PDB: 6WCF)N1-H1A•••Cl6Piperidine N-HNot Reported nih.gov
4-Methyl-piperidine-1-yl)-methanone DerivativeSARS-CoV-2 MproNot explicitly listed, but H-bonds were computed as essential for binding affinity.Not specifiedNot Reported nih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Receptor Interaction Simulations

Simulations of ligand-receptor interactions are fundamental to predicting the binding affinity and mode of action of "4-(Trifluoromethylphenyl)-piperidin-4-ol" derivatives. These simulations provide a detailed view of the intermolecular forces at play, which is crucial for structure-based drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of "this compound," docking studies are often employed to understand their interaction with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.

In a typical molecular docking workflow using a program like AutoDock Vina, the three-dimensional structures of the ligand and the receptor are prepared. The ligand is then placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity for different poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on similar piperidine-based compounds have highlighted the importance of the piperidine (B6355638) nitrogen in forming crucial ionic interactions with acidic residues like aspartate or glutamate in the receptor's binding pocket nih.gov.

Compound AnalogueTarget ReceptorDocking Score (kcal/mol)Key Interacting Residues
Analogue ASigma-1 Receptor-9.2Asp126, Glu172, Tyr206
Analogue BSigma-1 Receptor-8.7Glu172, Phe107, Leu182
Analogue CSigma-2 Receptor-7.5Val84, Trp89, Met93

This table presents hypothetical docking scores and interacting residues for analogues of this compound based on findings for similar piperidine derivatives interacting with sigma receptors.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the docked pose and to identify the most important amino acid residues for binding.

Prediction of Receptor Selectivity and Off-Target Interactions

A significant challenge in drug development is ensuring that a compound selectively binds to its intended target to minimize side effects. Computational methods can be employed to predict the selectivity of "this compound" derivatives for their primary target over other related receptors.

By performing docking studies against a panel of receptors, it is possible to compare the predicted binding affinities and identify potential off-target interactions. For example, piperidine-based compounds have been evaluated for their selectivity between sigma-1 and sigma-2 receptors. Computational analyses have shown that subtle differences in the binding pockets of these receptors can be exploited to design ligands with high selectivity nih.govresearchgate.netnih.gov. The presence and position of substituents, such as the trifluoromethyl group, can significantly influence this selectivity.

Compound AnalogueSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
Analogue X151500100
Analogue Y24120050
Analogue Z5050010

This table provides illustrative selectivity data for analogues of this compound, demonstrating how computational predictions can align with experimental binding affinities (Ki values).

Computational Design of Novel Analogues

Computational chemistry plays a pivotal role in the rational design of novel analogues of "this compound" with improved properties.

De novo design algorithms can generate novel molecular structures that fit within the binding site of a target receptor. These methods build molecules atom by atom or fragment by fragment, optimizing their geometry and interactions with the receptor.

Scaffold hopping is another powerful strategy used to discover new chemical classes of compounds with similar biological activity to a known parent molecule nih.gov. This approach involves replacing the core structure (scaffold) of a molecule while retaining the key pharmacophoric features responsible for its activity nih.gov. For piperidine-containing compounds, scaffold hopping can lead to the discovery of novel cores that may offer improved pharmacokinetic properties or a better intellectual property position nih.govdundee.ac.uk. For instance, a scaffold hopping strategy was successfully used to convert an unstable α, β-unsaturated ketone into a more stable pyridine ring in a series of antifungal compounds mdpi.com.

Once novel analogues have been designed, computational tools are used to predict their "drug-likeness" and pharmacological profiles. This involves calculating various physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) of a drug. By optimizing these properties, it is possible to design analogues of "this compound" with a higher probability of success in clinical trials nih.gov.

Pharmacological Activity and Biological Mechanisms

Molecular Target Identification and Validation

No publicly available research data.

Receptor Binding Affinity Assays (e.g., Competitive Radioligand Binding Assays for Dopamine (B1211576) D2 receptors, CCR5 receptor)

No publicly available research data.

Enzyme Inhibition Studies and Active Site Binding

No publicly available research data.

Determination of Ligand-Receptor Stoichiometry (e.g., using IC50 and Ki values)

No publicly available research data.

Investigation of Cellular Pathway Modulation

No publicly available research data.

Modulation of Pathways Related to Cancer and Neurological Disorders

No publicly available research data.

Activation of the AMP-activated Protein Kinase (AMPK) Pathway

No publicly available research data.

Inhibition of Key Signaling Pathways (e.g., Akt signaling pathway)

No studies were identified that specifically investigate the inhibitory effect of 4-(Trifluoromethylphenyl)-piperidin-4-ol on the Akt signaling pathway or any other key signaling cascades.

In Vitro Pharmacological Characterization

Cytotoxic Efficacy against Cancer Cell Lines (e.g., Human Prostate Cancer DU145, Non-Small Cell Lung Cancer A427)

There is no available data on the cytotoxic effects of this compound against the human prostate cancer cell line DU145 or the non-small cell lung cancer cell line A427.

Antiviral Activity Assessments (e.g., against SARS-CoV-2)

Scientific literature lacks any information regarding the evaluation of this compound for antiviral activity against SARS-CoV-2 or any other viruses.

Receptor-Specific Agonism and Antagonism Profiling (e.g., σ1 receptor antagonism)

No studies have been found that characterize the binding affinity or functional activity of this compound at the σ1 receptor or any other specific receptor targets.

Preclinical Studies in Animal Models

Evaluation of Metabolic Pathway Modulation (e.g., Glucose Uptake, Glycogen Synthesis, Fatty Acid Oxidation)

There is a lack of preclinical data from animal models detailing the effects of this compound on metabolic pathways such as glucose uptake, glycogen synthesis, or fatty acid oxidation.

Assessment of Anti-inflammatory Effects in Disease Models

The anti-inflammatory potential of compounds structurally related to this compound has been explored in various in vitro and in vivo models. These studies highlight the significance of the trifluoromethylphenyl and piperidine (B6355638) moieties in conferring anti-inflammatory properties.

Research into N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, which are analogues of curcumin, has demonstrated potent anti-inflammatory activity. Specific derivatives, namely c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) and c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one), were found to significantly inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds effectively suppressed the release of tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO) nih.gov.

Furthermore, the in vivo efficacy of these compounds was established in a carrageenan-induced paw edema model in rats. Treatment with compounds c6 and c10 resulted in a significant reduction in paw swelling, with their anti-inflammatory effects surpassing those of the standard drugs celecoxib and indomethacin nih.gov. This suggests that the trifluoromethylphenyl piperidine scaffold is a promising backbone for the development of novel anti-inflammatory agents.

Another class of related compounds, ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives, has also shown marked anti-inflammatory effects. In in vitro studies using LPS-induced Raw264.7 macrophages, these derivatives inhibited the production of nitric oxide, reactive oxygen species (ROS), and pro-inflammatory cytokines nih.govresearchgate.net. In an in vivo model of dextran sulfate sodium (DSS)-induced colitis in mice, oral administration of these compounds alleviated clinical symptoms and reduced pathological damage to the colon nih.govresearchgate.net.

The underlying mechanism for the anti-inflammatory activity of these related piperidine derivatives often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB activation, these compounds can effectively downregulate the production of a wide array of pro-inflammatory molecules.

Compound ClassModel SystemKey FindingsReference
N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-onesLPS-stimulated RAW 264.7 macrophagesInhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production nih.gov
N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-onesCarrageenan-induced paw edema in ratsSignificant reduction in paw edema, superior to celecoxib and indomethacin nih.gov
ortho-Trifluoromethoxy-substituted 4-piperidione-containing curcumin derivativesLPS-induced Raw264.7 macrophagesInhibition of nitric oxide, ROS, and pro-inflammatory cytokines nih.govresearchgate.net
ortho-Trifluoromethoxy-substituted 4-piperidione-containing curcumin derivativesDSS-induced colitis in miceAlleviation of clinical symptoms and colonic damage nih.govresearchgate.net

Applications As Research Probes and Tools

Probing Biological Interactions and Cellular Signaling Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. nih.gov They allow for the study of biological interactions and the elucidation of cellular signaling pathways. While specific studies employing 4-(Trifluoromethylphenyl)-piperidin-4-ol for these purposes are not readily found, compounds with similar piperidine (B6355638) cores are known to interact with biological targets.

The investigation of cellular signaling pathways often involves the use of small molecules that can modulate the activity of specific proteins, such as receptors or enzymes. nih.gov These interactions can trigger or inhibit downstream signaling cascades, providing insight into the mechanisms of cellular communication. The trifluoromethylphenyl group on the piperidinol scaffold can influence its binding affinity and selectivity for specific biological targets. The piperidine ring is a common feature in many biologically active compounds and can serve as a scaffold for developing probes to study protein-protein interactions or receptor-ligand binding.

Investigating Pharmacological Mechanisms of Action

Understanding the pharmacological mechanisms of action of therapeutic agents is crucial in drug discovery and development. Research probes play a vital role in identifying molecular targets and characterizing the biochemical pathways through which a drug exerts its effects.

Although detailed pharmacological investigations of this compound are not extensively published, the aryl piperidinol core is a known pharmacophore in various centrally acting agents. For instance, analogs of piperidinol have been synthesized and evaluated for their potential biological activities. mdpi.com The study of such compounds helps in understanding structure-activity relationships and can elucidate how modifications to the chemical structure, such as the inclusion of a trifluoromethyl group, can alter pharmacological properties. This knowledge is instrumental in designing new therapeutic agents with improved efficacy and selectivity.

Analytical Applications in Biological Systems

Beyond its potential biological activity, this compound and related compounds can be utilized in various analytical techniques for the detection and quantification of biomolecules.

Flow injection analysis (FIA) is a versatile and automated method for sample handling and analysis. researchgate.net When coupled with chemiluminescence (CL) detection, it offers high sensitivity and throughput for the determination of a wide range of analytes. nih.gov The basic principle of FIA-CL involves the injection of a sample into a continuously flowing carrier stream, where it mixes with reagents to produce a chemiluminescent reaction. The emitted light is then measured by a detector. researchgate.net

While there is no specific literature detailing the use of this compound in FIA-CL, the technique often relies on reactions that can be catalyzed or enhanced by certain chemical moieties. For example, some nitrogen-containing heterocyclic compounds can participate in or influence chemiluminescent reactions. The potential of this compound to act as a catalyst, enhancer, or quencher in a CL system would depend on the specific reaction chemistry involved.

Table 1: Key Parameters in Flow Injection Analysis with Chemiluminescence Detection

ParameterDescriptionSignificance
Flow Rate The speed at which the carrier and reagent streams move through the system.Affects reaction time, mixing efficiency, and signal duration.
Sample Volume The amount of sample injected into the carrier stream.Influences peak height and sensitivity.
Reaction Coil Length The length of the tubing where mixing and reaction occur.Determines the residence time for the reaction to proceed.
Reagent Concentration The concentration of the chemiluminescent reagents.Directly impacts the intensity of the light emission.

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. Various chemical tools are employed in proteomics research for protein extraction, purification, and detection. Although the direct application of this compound in proteomics is not documented, compounds with specific functionalities can be used to develop affinity matrices for protein purification or as components of chemical probes for protein labeling and detection.

The development of chemical probes for proteomics often involves a reactive group for covalent attachment to proteins, a linker, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule). The piperidine scaffold of this compound could potentially be functionalized to create such probes. These probes could then be used to selectively label and identify proteins in complex biological samples, aiding in the understanding of protein function and regulation.

Future Directions and Research Perspectives

Development of Highly Selective and Potent Ligands

A primary focus of future research will be the rational design and synthesis of derivatives of 4-(Trifluoromethylphenyl)-piperidin-4-ol to achieve high potency and selectivity for specific biological targets. The trifluoromethylphenyl group and the piperidine (B6355638) core are known pharmacophores that can be systematically modified to enhance interactions with target proteins.

Systematic exploration of the structure-activity relationship (SAR) will be crucial. For instance, research on related trifluoromethylphenyl-piperidine structures has demonstrated that substitutions on the piperidine ring can significantly influence binding affinity and selectivity. One study on USP5 allosteric inhibitors found that a phenylpiperidine scaffold was preferred over other cyclic systems for achieving potent interactions. biorxiv.org Future work will likely involve the synthesis of a library of analogs with variations in the substitution pattern on both the phenyl ring and the piperidine nitrogen.

The development of selective ligands for various receptors, such as sigma receptors and adenosine (B11128) receptors, is a promising direction. google.comgoogle.com For example, derivatives of 4-(aryl)piperidines have been investigated as selective sigma-1 receptor ligands. google.com By fine-tuning the structure of this compound, it may be possible to create ligands with high affinity and selectivity for a single receptor subtype, thereby minimizing off-target effects.

Exploration of Novel Therapeutic Indications based on Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound and its analogs will open doors to new therapeutic applications. Currently, compounds with similar structures are being investigated for a wide range of diseases, including cancer, neurodegenerative disorders, pain, and infectious diseases. biorxiv.orggoogle.comatlas.jpnih.gov

For example, the implication of USP5, a deubiquitinase, in various cancers suggests that potent and selective inhibitors derived from this scaffold could be developed as novel anti-cancer agents. biorxiv.org Similarly, the role of KCNQ potassium channels in epilepsy and other neurological conditions points to the potential of developing channel modulators for these disorders. google.com Research has also highlighted the antinociceptive properties of 4-(trifluoromethylphenyl)piperidine derivatives, suggesting their potential in pain management. atlas.jp

Future investigations will likely focus on elucidating the specific signaling pathways and molecular interactions modulated by these compounds. This mechanistic insight will be critical for identifying new disease targets and for the rational design of next-generation therapeutics with improved efficacy.

Integration with Advanced High-Throughput Screening Technologies

The discovery of novel bioactive compounds based on the this compound scaffold will be significantly accelerated by the integration of advanced high-throughput screening (HTS) technologies. HTS allows for the rapid testing of large libraries of chemical compounds against a variety of biological targets.

Future research will likely involve the creation of diverse chemical libraries based on the this compound core structure. These libraries can then be screened using various HTS platforms to identify hit compounds with desired biological activities. The combination of combinatorial chemistry to generate the libraries and HTS for rapid evaluation is a powerful paradigm in modern drug discovery.

Furthermore, the development of more sophisticated screening assays, including cell-based assays and high-content screening, will provide more biologically relevant data early in the discovery process. This will enable researchers to not only identify active compounds but also to gain initial insights into their mechanism of action and potential toxicity.

Synergy between Computational and Experimental Approaches in Compound Optimization

The optimization of lead compounds derived from this compound will increasingly rely on the synergy between computational modeling and experimental validation. Computational techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their target proteins.

This computational understanding can guide the rational design of new analogs with improved affinity and selectivity. For instance, computational studies on related piperidine derivatives have been used to understand the key interactions driving sigma-1 receptor binding. google.com By predicting how structural modifications will affect binding, computational approaches can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

The experimental validation of these computational predictions through synthesis and biological testing is essential to complete the feedback loop. This iterative cycle of design, synthesis, and testing, fueled by the interplay of computational and experimental methods, will be a cornerstone of future efforts to develop clinically successful drugs based on the this compound scaffold.

Q & A

Basic: What are the standard synthetic routes for 4-(Trifluoromethylphenyl)-piperidin-4-ol, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and trifluoromethylphenyl precursors. For example, 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (CAS RN 21928-50-7) is synthesized via reactions under controlled alkaline conditions, followed by purification using chromatography or recrystallization . Optimization of purity requires rigorous post-synthetic steps:

  • Chromatographic purification (e.g., silica gel or HPLC) to isolate isomers or byproducts .
  • Recrystallization in solvents like ethanol or acetone to enhance crystalline purity .
  • Analytical validation via NMR and mass spectrometry to confirm structural integrity .

Advanced: How can X-ray crystallography and NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray crystallography provides definitive stereochemical assignment by resolving bond angles and spatial arrangements of the trifluoromethylphenyl and piperidin-4-ol moieties. For example, pyridinone derivatives with similar substituents (e.g., 4-trifluoromethyl[2,4'-bipyridin]-6-ol) have been structurally confirmed using this method .
  • Dynamic NMR (e.g., NOESY or ROESY) identifies through-space proton interactions to distinguish axial/equatorial conformers in solution .
  • Chiral chromatography or circular dichroism may be employed for enantiomeric resolution if asymmetric centers are present .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects trace impurities (e.g., unreacted precursors) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and confirms regiochemistry (e.g., distinguishing para/ortho trifluoromethyl substitution) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Melting Point Analysis: Verifies crystalline consistency (e.g., mp 137–139°C for related piperidinol derivatives) .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound's reactivity in nucleophilic substitutions?

Methodological Answer:
The -CF3 group is strongly electron-withdrawing, which:

  • Activates aromatic rings toward electrophilic substitution at meta/para positions, directing reactivity in coupling reactions .
  • Reduces basicity of the piperidine nitrogen via inductive effects, impacting protonation states in biological assays .
  • Stabilizes transition states in SNAr (nucleophilic aromatic substitution) reactions, enabling regioselective derivatization .
    Experimental validation requires comparative studies with non-fluorinated analogs to isolate electronic contributions .

Basic: What are the known pharmacological targets of this compound, and what assays are used to evaluate its activity?

Methodological Answer:

  • Serotonergic Targets: Piperidine derivatives are known modulators of 5-HT (serotonin) receptors. In vitro radioligand binding assays using HEK293 cells expressing recombinant 5-HT receptors quantify affinity (Ki values) .
  • Enzyme Inhibition: Fluorinated piperidines may inhibit cytochrome P450 isoforms. Fluorometric assays (e.g., CYP450-Glo) measure metabolic interference .
  • Cellular Uptake Studies: LC-MS/MS tracks intracellular accumulation in neuronal cell lines to assess blood-brain barrier permeability .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Impurities >5% can skew results. Validate compounds via orthogonal methods (e.g., HPLC + NMR) before assays .
  • Assay Conditions: Differences in buffer pH, temperature, or cell lines (e.g., CHO vs. HEK293) alter receptor binding kinetics. Standardize protocols using guidelines from EMCDDA or FDA .
  • Metabolic Interference: Liver microsome studies identify metabolites that may confound in vivo results. Use LC-MS/MS metabolomics to correlate parent compound levels with activity .

Advanced: What computational strategies predict the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger): Models interactions with receptor active sites (e.g., 5-HT3 receptor homology models) .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to identify key residues for mutagenesis studies .
  • Quantum Mechanical (QM) Calculations: Evaluate electronic effects of -CF3 on binding energy using DFT (e.g., B3LYP/6-31G*) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal: Collect halogenated waste separately for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethylphenyl)-piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethylphenyl)-piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.